Butyl 4-[(4-ethoxybenzoyl)amino]benzoate
Description
Butyl 4-[(4-ethoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a para-substituted ethoxybenzoyl amino group. Structurally, it combines an ester moiety (butyl benzoate) with an amide-linked 4-ethoxybenzoyl substituent.
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4g/mol |
IUPAC Name |
butyl 4-[(4-ethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-5-14-25-20(23)16-6-10-17(11-7-16)21-19(22)15-8-12-18(13-9-15)24-4-2/h6-13H,3-5,14H2,1-2H3,(H,21,22) |
InChI Key |
QLUIFPMOZAQYBF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to related benzoate derivatives. Below is a detailed analysis supported by a comparative data table (Table 1).
Structural and Functional Analogues
Butyl Benzoate
- Structure: Simplest analogue lacking the ethoxybenzoyl amino group.
- Properties: Widely used in cosmetics for its low acute toxicity and mild irritation profile . The absence of polar substituents (e.g., amino or ethoxy groups) reduces hydrogen-bonding capacity, resulting in lower solubility in polar solvents compared to the target compound.
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Contains a dimethylamino group instead of ethoxybenzoyl amino.
- Properties: Demonstrates high reactivity as a co-initiator in resin cements, achieving superior degree of conversion and physical properties compared to methacrylate-based analogues. The dimethylamino group enhances electron donation, accelerating polymerization .
Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate
- Structure : Features a dimethylcarbamothioyl substituent.
- Properties : Exhibits antitumor activity, highlighting the role of sulfur-containing substituents in modulating biological activity .
Butyl 4-[[Cyano(Furan-2-yl)Methyl]Amino]Benzoate
- Structure: Includes a cyano-furan-methylamino group.
Comparative Data Table
Table 1: Key Properties of Butyl 4-[(4-Ethoxybenzoyl)Amino]Benzoate and Analogues
Key Differences and Implications
Ethyl 4-(dimethylamino)benzoate outperforms methacrylate analogues in resin systems, suggesting that amino substituents are critical for high reactivity .
Biological Activity :
- Sulfur-containing analogues (e.g., dimethylcarbamothioyl) exhibit antitumor properties, whereas the ethoxybenzoyl group may confer distinct pharmacokinetic profiles due to its larger size and oxygen-rich structure .
Lipophilicity: The cyano-furan substituent in butyl 4-[[cyano(furan-2-yl)methyl]amino]benzoate increases LogP significantly compared to the target compound, suggesting divergent applications in drug design .
Preparation Methods
Sequential Acylation-Esterification via Acid Chloride Intermediates
The most widely reported method involves a two-step process: (1) formation of the amide bond between 4-aminobenzoic acid and 4-ethoxybenzoyl chloride, followed by (2) esterification of the carboxylic acid with butanol.
Step 1: Amide Bond Formation
4-Aminobenzoic acid reacts with 4-ethoxybenzoyl chloride in anhydrous acetone at -10°C to 0°C, using sodium bicarbonate as a base to scavenge HCl. The reaction typically achieves 85-92% conversion within 2-4 hours, with critical parameters including:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | -5°C to 5°C | Prevents hydrolysis of acid chloride |
| Molar Ratio (Acid:Amine) | 1:1.05 | Minimizes unreacted starting material |
| Solvent Polarity | ε = 20.7 (acetone) | Balances reactivity and solubility |
Step 2: Esterification
The intermediate 4-[(4-ethoxybenzoyl)amino]benzoic acid undergoes Fischer esterification with n-butanol using thionyl chloride (SOCl₂) as an activating agent. Key modifications from CN112745239A include:
One-Pot Tandem Synthesis Using Polyphosphoric Acid (PPA)
US5523416A discloses a PPA-mediated approach that concurrently forms the amide and ester bonds in a single reactor, reducing purification steps:
-
Reaction Setup :
-
4-Aminobenzoic acid (1 eq), 4-ethoxybenzoic acid (1.1 eq), and PPA/H₃PO₄ (3:1 w/w) heated at 85°C for 2 hours
-
n-Butanol (2.5 eq) added dropwise over 30 minutes
-
Temperature maintained at 90-100°C for 4 hours
-
-
Mechanistic Insights :
-
PPA acts as both Brønsted acid catalyst and dehydrating agent
-
H₃PO₄ moderates reactivity to prevent charring of butanol
-
-
Performance Metrics :
Coupling Agent-Assisted Synthesis
Adapting methods from PMC5018213, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) enables room-temperature ester-amide coupling:
Procedure :
-
Activate 4-ethoxybenzoic acid (1 eq) with CDMT (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at 25°C for 1 hour
-
Add 4-amino-butylbenzoate (1 eq) dissolved in DMF
-
Stir for 12-16 hours under nitrogen
Advantages :
-
Avoids thermally sensitive intermediates
-
Enables >98% conversion at 25°C vs. 65-70% for thermal methods
-
Reduced dimerization side products (<0.5% vs. 3-8% in acid chloride route)
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Energy Input (kWh/kg) |
|---|---|---|---|---|
| Acid Chloride | 85-92 | 95-97 | 8-10 | 12.4 |
| PPA-Mediated | 78-82 | 91-94 | 6 | 8.7 |
| CDMT Coupling | 94-98 | 98-99 | 16-18 | 5.2 |
Critical Observations :
-
Temperature Sensitivity : CDMT method operates at ambient conditions but requires longer reaction times
-
Byproduct Formation : Acid chloride route generates up to 5% bis-acylated products vs. <1% for coupling agents
-
Scalability : PPA method demonstrates superior scalability (>50 kg batches) despite lower yields
Purification and Isolation Strategies
Crystallization Optimization
Patent WO2013156270A1 details a fractional crystallization protocol using acetone/water mixtures:
-
Step 1 : Dissolve crude product in hot acetone (60°C, 10 mL/g)
-
Step 2 : Add deionized water at 0.5 mL/min until cloud point (≈30% v/v water)
-
Step 3 : Cool to -20°C at 2°C/min to induce crystallization
Results :
Chromatographic Methods
For lab-scale purification (<100 g), flash chromatography on silica gel (230-400 mesh) with ethyl acetate/hexane gradients (10:90 → 40:60) achieves:
-
Resolution (Rs): 2.8 between target and 4-ethoxybenzamide byproduct
Industrial-Scale Production Challenges
Solvent Recovery Systems
Economic analyses reveal solvent costs constitute 42% of total production expenses. Implemented solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
